(R)-(1,3-Oxathiolan-2-yl)methanol (R)-(1,3-Oxathiolan-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526756
InChI: InChI=1S/C4H8O2S/c5-3-4-6-1-2-7-4/h4-5H,1-3H2/t4-/m1/s1
SMILES: C1CSC(O1)CO
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol

(R)-(1,3-Oxathiolan-2-yl)methanol

CAS No.:

Cat. No.: VC13526756

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-(1,3-Oxathiolan-2-yl)methanol -

Specification

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
IUPAC Name [(2R)-1,3-oxathiolan-2-yl]methanol
Standard InChI InChI=1S/C4H8O2S/c5-3-4-6-1-2-7-4/h4-5H,1-3H2/t4-/m1/s1
Standard InChI Key CHFYSOCPHBZWAG-SCSAIBSYSA-N
Isomeric SMILES C1CS[C@@H](O1)CO
SMILES C1CSC(O1)CO
Canonical SMILES C1CSC(O1)CO

Introduction

Structural and Stereochemical Features

The 1,3-oxathiolane ring system consists of three carbon atoms, one oxygen atom, and one sulfur atom arranged in a five-membered ring. In (R)-(1,3-Oxathiolan-2-yl)methanol, the hydroxymethyl group (-CH2OH) is attached to the 2-position of the ring, while the R-configuration denotes the spatial arrangement of substituents around the chiral center. This stereochemistry is crucial for biological activity, as enantiomeric purity often dictates pharmacological efficacy .

X-ray crystallographic studies of related oxathiolane derivatives reveal a puckered ring conformation, with bond angles and lengths consistent with partial delocalization of electron density between the oxygen and sulfur atoms . The hydroxymethyl group adopts an equatorial orientation to minimize steric strain, a feature that influences its reactivity in glycosylation and esterification reactions .

Synthetic Methodologies

Chiral Pool Synthesis from Carbohydrate Precursors

A prominent strategy for synthesizing enantiomerically pure (R)-(1,3-Oxathiolan-2-yl)methanol involves using carbohydrate-derived starting materials. For example, ᴅ-mannose has been converted into 1,6-thioanhydro-β-mannose derivatives, which undergo oxidative cleavage and cyclization to form the oxathiolane core . Key steps include:

  • Protection and functionalization: Primary alcohols are protected with groups like tert-butyldiphenylsilyl (TBDPS), while vicinal diols are masked as acetals .

  • Oxidative cleavage: Lead tetraacetate or sodium periodate cleaves diols to aldehydes, which are reduced to primary alcohols .

  • Cyclization: Thioether formation via reaction with 2-mercaptoacetic acid or related thiols closes the oxathiolane ring .

Dynamic Kinetic Resolution (DKR)

Recent advances employ DKR to control stereochemistry using chiral auxiliaries like l-menthol. In one protocol, a racemic oxathiolane intermediate undergoes esterification with l-menthol glyoxylate, followed by selective crystallization of the desired (R)-enantiomer . The menthol group acts as a chiral director, enabling >99% ee in optimized conditions .

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)ee (%)
Chiral Pool Synthesisᴅ-MannoseLead tetraacetate, TBDPSCl35–40>98
DKR with l-MentholRacemic lactonel-Menthol, Lipase60–65>99

Physicochemical Properties

(R)-(1,3-Oxathiolan-2-yl)methanol is a white to off-white crystalline solid with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol . Its melting point ranges between 195–205°C, consistent with hydrogen-bonding interactions in the crystalline lattice . Predicted physicochemical parameters include:

  • Boiling point: 520–530°C (estimated via group contribution methods)

  • Density: 1.38–1.45 g/cm³

  • pKa: 4.2 ± 0.1 (hydroxyl proton)

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water<1
Methanol15–20
DMSO30–35
Ethyl acetate5–10

Applications in Pharmaceutical Synthesis

Nucleoside Analogues

(R)-(1,3-Oxathiolan-2-yl)methanol is a key intermediate in the synthesis of lamivudine (3TC) and emtricitabine (FTC), two antiretroviral agents used against HIV and hepatitis B . The oxathiolane ring mimics the ribose moiety of natural nucleosides, enabling incorporation into viral DNA while resisting enzymatic degradation .

Prodrug Development

The hydroxymethyl group serves as a handle for prodrug derivatization. Phosphorylation or esterification enhances bioavailability, as seen in tenofovir alafenamide, where a lipophilic ester improves cellular uptake .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for the oxathiolane ring protons (δ 4.1–5.3 ppm) and hydroxymethyl group (δ 3.7–4.0 ppm) .

    • ¹³C NMR: Carbons adjacent to oxygen and sulfur resonate at δ 70–85 ppm .

  • X-ray Diffraction: Confirms absolute configuration and ring puckering .

Challenges and Future Directions

Despite advances, scalability remains a hurdle. Multi-step syntheses from carbohydrates suffer from low yields (30–40%), while DKR methods require expensive enzymes . Emerging strategies focus on:

  • Flow chemistry: Continuous processing to enhance efficiency .

  • Biocatalysis: Engineered lipases for greener resolution .

  • C–H functionalization: Direct introduction of hydroxymethyl groups via transition-metal catalysis .

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